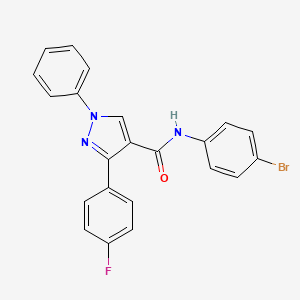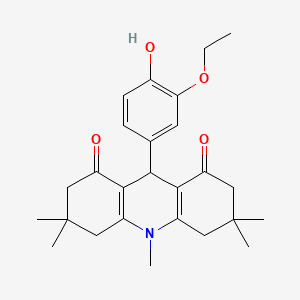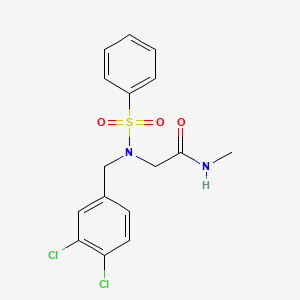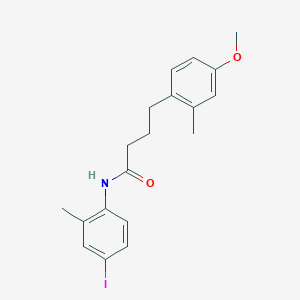![molecular formula C24H16FN3O6 B3710093 (5E)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B3710093.png)
(5E)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione
描述
(5E)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a nitrophenyl group, and a diazinane trione core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the diazinane trione core: This can be achieved through a cyclization reaction involving appropriate diketones and urea derivatives under acidic or basic conditions.
Introduction of the nitrophenyl group: This step often involves a nitration reaction using concentrated nitric acid and sulfuric acid.
Attachment of the fluorophenyl group: This can be done through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The compound can participate in various substitution reactions, such as halogenation or alkylation, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) in the presence of a base or catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced products.
Substitution: Halogenated or alkylated derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound’s derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its biological effects can lead to the development of new therapeutic agents.
Medicine
The compound and its analogs could be explored for their potential as drug candidates. Their ability to interact with specific biological targets makes them promising candidates for drug discovery and development.
Industry
In the industrial sector, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
作用机制
The mechanism of action of (5E)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and the structure of the compound’s derivatives.
相似化合物的比较
Similar Compounds
- (5E)-5-[[4-[(3-chlorophenyl)methoxy]phenyl]methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione
- (5E)-5-[[4-[(3-bromophenyl)methoxy]phenyl]methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione
Uniqueness
The presence of the fluorophenyl group in (5E)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione imparts unique electronic properties, such as increased electronegativity and potential for hydrogen bonding. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its chlorinated or brominated analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(5E)-5-[[4-[(3-fluorophenyl)methoxy]phenyl]methylidene]-1-(3-nitrophenyl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16FN3O6/c25-17-4-1-3-16(11-17)14-34-20-9-7-15(8-10-20)12-21-22(29)26-24(31)27(23(21)30)18-5-2-6-19(13-18)28(32)33/h1-13H,14H2,(H,26,29,31)/b21-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHROSAOGFJDRGF-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16FN3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-5-bromo-2-methoxybenzamide](/img/structure/B3710012.png)
![3-bromo-4-methoxy-N-(4-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3710020.png)
![2-[N-(benzenesulfonyl)-3-chloro-4-methylanilino]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3710028.png)
![N~1~-(2-furylmethyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3710031.png)
![N-{[5-(1H-benzimidazol-2-yl)-2-methylphenyl]carbamothioyl}-2-nitrobenzamide](/img/structure/B3710042.png)
![2-[benzyl-(4-fluorophenyl)sulfonylamino]-N-(2-bromophenyl)acetamide](/img/structure/B3710050.png)
![N~1~-(4-fluorophenyl)-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3710062.png)

![N-{[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}naphthalene-1-carboxamide](/img/structure/B3710088.png)
![8-Bromo-2-(2-methylphenyl)-1H,2H,3H-naphtho[1,2-E][1,3]oxazine](/img/structure/B3710094.png)

![5-[[1-(2-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B3710108.png)


